methyl N-carbamoylcarbamate
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Overview
Description
methyl N-carbamoylcarbamate is an organic compound with the chemical formula C₂H₅N₂O₃. It is a derivative of allophanic acid and is known for its role in various chemical reactions and industrial applications. This compound is particularly significant in the field of polymer chemistry, where it is used as an intermediate in the synthesis of polyurethanes and other related materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl N-carbamoylcarbamate can be synthesized through the reaction of methyl isocyanate with urea. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
CH₃NCO+NH₂CONH₂→CH₃NHCONHCO₂H
Industrial Production Methods
In industrial settings, the production of methyl allophanate often involves the use of high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
methyl N-carbamoylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, methyl allophanate can hydrolyze to form urea and methanol.
Decomposition: At elevated temperatures, it can decompose to release carbon dioxide and ammonia.
Substitution: It can participate in substitution reactions with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Decomposition: Requires heating to temperatures above 100°C.
Substitution: Often involves the use of strong nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Urea and methanol.
Decomposition: Carbon dioxide and ammonia.
Substitution: Various substituted allophanates depending on the nucleophile used.
Scientific Research Applications
methyl N-carbamoylcarbamate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an intermediate in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl allophanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound can act as a donor of the allophanate group, which can be transferred to other molecules through nucleophilic substitution reactions. This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Thiophanate-methyl: A fungicide that shares structural similarities with methyl allophanate but has different applications and properties.
Methylcarbamate: Another related compound used in pesticide formulations.
Hydantoic Acid: Structurally similar but with distinct chemical properties and reactivity.
Uniqueness
methyl N-carbamoylcarbamate is unique in its ability to act as an intermediate in the synthesis of polyurethanes and other polymers. Its reactivity and versatility make it a valuable compound in various chemical processes and industrial applications .
Properties
CAS No. |
761-89-7 |
---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
methyl N-carbamoylcarbamate |
InChI |
InChI=1S/C3H6N2O3/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7) |
InChI Key |
ICYIIEFSHYSYRV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=O)N |
Canonical SMILES |
COC(=O)NC(=O)N |
761-89-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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